molecular formula C20H23ClN4O5 B1519485 Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 1000018-18-7

Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No. B1519485
M. Wt: 434.9 g/mol
InChI Key: ZZGGBXQOENHJLN-UHFFFAOYSA-N
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Description

This compound is a benzyl ester derivative with a complex structure . It has a molecular weight of 434.88 . The compound is also known as benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to a piperazine ring, which is further connected to a pyridazinyl group . The pyridazinyl group contains a 5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl moiety .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel Analogues: A study by Rajurkar and Pund (2014) detailed the synthesis of similar compounds, focusing on antimicrobial and antifungal activities. They found that certain compounds showed promising broad-spectrum activities, especially when electron-withdrawing groups like chlorine were incorporated (Rajurkar & Pund, 2014).

Cyclization Reactions and Chemical Properties

  • Cyclization Reactions: Lange et al. (1997) investigated cyclization reactions of compounds similar to Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate, providing insights into their chemical behavior under certain conditions (Lange et al., 1997).

Antibacterial Activities

  • Derivatives and Antibacterial Activities: Bildirici et al. (2007) synthesized and evaluated similar compounds, focusing on their antibacterial activities against Gram-positive and Gram-negative bacteria. The study identified specific derivatives with effective antibacterial properties (Bildirici, Şener, & Tozlu, 2007).

Chemical Reactions and Synthesis Techniques

  • Chemical Reactions: A study by Music and Verček (2005) explored reactions of similar compounds, contributing to the understanding of chemical synthesis and reaction pathways of these complex molecules (Music & Verček, 2005).

Synthesis and Characterization

  • Novel Pyrazole Derivative: Naveen et al. (2021) described the synthesis and characterization of a novel pyrazole derivative, providing insights into the structural and chemical properties relevant to Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate (Naveen et al., 2021).

Structural Analysis and Synthesis Pathways

  • Structural Analysis: Studies by Şener et al. (2002), Budzisz et al. (2004), and Gong et al. (2010) provide detailed insights into the structural analysis and synthesis pathways of compounds structurally related to Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate. These studies contribute to a deeper understanding of their chemical and physical properties (Şener et al., 2002), (Budzisz et al., 2004), (Gong et al., 2010).

Biological Activities

  • Antiviral Activity: The study by Hashem et al. (2007) examined the antiviral activities of compounds structurally related to Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate, providing valuable insights into their potential therapeutic applications (Hashem et al., 2007).

properties

IUPAC Name

benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxopyridazin-4-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O5/c1-2-29-17(26)13-25-19(27)18(21)16(12-22-25)23-8-10-24(11-9-23)20(28)30-14-15-6-4-3-5-7-15/h3-7,12H,2,8-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGGBXQOENHJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=C(C=N1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate
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Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate
Reactant of Route 3
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Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate

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